molecular formula C14H10FNO2 B1391203 2-(4-Fluorobenzoyl)benzamide CAS No. 1548-28-3

2-(4-Fluorobenzoyl)benzamide

Cat. No. B1391203
CAS RN: 1548-28-3
M. Wt: 243.23 g/mol
InChI Key: BADNMTZPLBXRAH-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)benzamide is a chemical compound with the molecular formula C14H10FNO2 . It is used for research purposes.


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorobenzoyl)benzamide consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .

Scientific Research Applications

Photocatalytic Activity

Research by Bessekhouad et al. (2005) explored the photocatalytic activity of various heterojunctions, including benzamide, for potential applications in water decontamination technology. Their study demonstrated the ability of these junctions to absorb a significant part of visible light and induce oxidation processes under VIS light, indicating potential for environmental remediation applications (Bessekhouad, Robert, & Weber, 2005).

Structural and Vibrational Properties

Saeed et al. (2010) focused on the synthesis and characterization of a compound containing a benzamide moiety. The study involved X-ray diffraction to understand the crystal structure, and quantum chemical calculations to explore the vibrational properties of the compound. This kind of research is vital in developing materials with specific structural and chemical characteristics for various scientific applications (Saeed, Erben, Abbas, & Flörke, 2010).

Novel Synthesis Approaches

The work by Moreno-Fuquen et al. (2019) presented a novel approach for the synthesis of a benzamide compound through a microwave-assisted Fries rearrangement. Such studies contribute to the advancement of chemical synthesis methods, providing more efficient and potentially environmentally friendly ways to produce complex molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Fluorescent Sensors

Research by Suman et al. (2019) developed benzamide-based fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Such sensors have significant implications in environmental monitoring and biomedical applications, where the detection of specific ions is crucial (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Polymer Synthesis

Ohshimizu, Shibasaki, and Ueda (2007) investigated the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity. Their research contributes to the field of polymer science, offering insights into the production of novel materials with specific properties for industrial and scientific applications (Ohshimizu, Shibasaki, & Ueda, 2007).

Crystal Structure Analysis

The study by Dey et al. (2021) involved the crystal structure analysis of benzamide compounds, emphasizing the role of hydrogen bonds in their stability. Such structural investigations are fundamental in understanding the properties of materials and their potential applications in various scientific fields (Dey, Shruti, Chopra, & Mohan, 2021).

Safety And Hazards

While specific safety and hazard information for 2-(4-Fluorobenzoyl)benzamide is not available, general precautions for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-(4-fluorobenzoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADNMTZPLBXRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K SUZUKI, EK WEISBURGER… - The Journal of Organic …, 1961 - ACS Publications
The reaction of p-fluorophenylmagnesium iodide with 6-oxo-2-methy 1-4, 5-benz-l, 3-oxazine (from acetic anhydride and anthranilic acid) gave 2-(4'-fluorobenzoyl) acetanilide, which …
Number of citations: 17 pubs.acs.org
JK Laha, KV Patel, S Sharma - ACS omega, 2017 - ACS Publications
A palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids has been described. Unlike the palladium insertion reported to occur in the distorted N–C(O) …
Number of citations: 20 pubs.acs.org

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